5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one
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Overview
Description
5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one is a labeled derivative of kojic acid, a well-known compound in the pharmaceutical, agrochemical, and cosmetic industries. This compound is characterized by the presence of carbon-13 isotopes at specific positions, making it useful for various scientific studies, including metabolic and pharmacokinetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one typically involves the incorporation of carbon-13 isotopes into the kojic acid structure. One common method involves the reaction of 2-thioxoazines with chlorokojic acid in the presence of potassium hydroxide in dimethylformamide. This reaction leads to the formation of hybrid molecules containing fragments of kojic acid and azaheterocycles linked by a sulfur-carbon spacer .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of isotopically labeled precursors is essential to ensure the incorporation of carbon-13 at the desired positions.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thioureas, alkyl mercaptans, and sodium arylsulfinates are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one has several scientific research applications:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The incorporation of carbon-13 isotopes allows for detailed studies of these interactions using techniques like nuclear magnetic resonance spectroscopy.
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: The parent compound, widely used in various industries.
Maltol: A related compound with similar structural features but different applications.
5-hydroxy-2-methyl-4H-pyran-4-one: Another structurally similar compound with distinct properties
Uniqueness
5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one is unique due to its isotopic labeling, which makes it particularly valuable for research applications that require precise tracking of carbon atoms. This feature distinguishes it from other similar compounds that do not have isotopic labels.
Properties
Molecular Formula |
C6H6O4 |
---|---|
Molecular Weight |
148.066 g/mol |
IUPAC Name |
5-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one |
InChI |
InChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
BEJNERDRQOWKJM-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13C](O[13CH]=[13C]([13C]1=O)O)[13CH2]O |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.